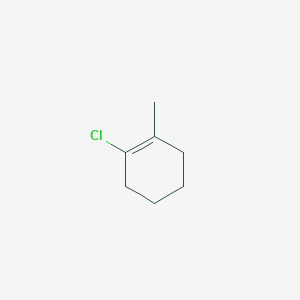

1-Chloro-2-methylcyclohexene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

16642-49-2 |

|---|---|

分子式 |

C7H11Cl |

分子量 |

130.61 g/mol |

IUPAC名 |

1-chloro-2-methylcyclohexene |

InChI |

InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 |

InChIキー |

DZIYMXLYTUVIQE-UHFFFAOYSA-N |

SMILES |

CC1=C(CCCC1)Cl |

正規SMILES |

CC1=C(CCCC1)Cl |

同義語 |

1-Chloro-2-methyl-1-cyclohexene |

製品の起源 |

United States |

Foundational & Exploratory

physical and chemical properties of 1-Chloro-2-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Chloro-2-methylcyclohexene (CAS No: 16642-49-2). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from computational predictions and data from structurally related analogs, including 1-chloro-2-methylcyclohexane and 1-methylcyclohexene. The guide covers molecular identification, computed physical properties, expected chemical reactivity, and spectroscopic characteristics. Detailed, representative experimental protocols for its synthesis are provided based on literature precedents. All quantitative data is summarized in structured tables, and key chemical pathways are visualized using Graphviz diagrams to aid in comprehension and application in a research and development setting.

Introduction

This compound is a halogenated cyclic alkene. Its structure, featuring a trisubstituted double bond with a vinyl chloride moiety, suggests a unique reactivity profile, making it a potentially valuable intermediate in organic synthesis. The chlorine atom and the adjacent methyl group on the cyclohexene ring influence its steric and electronic properties, which in turn dictate its behavior in various chemical transformations. This guide aims to consolidate the available information on this compound to support its use in synthetic chemistry and drug development.

Physical and Chemical Properties

Experimental physical property data for this compound is not widely reported. The following tables summarize its basic identifiers, computed properties, and the experimental properties of closely related compounds for comparison.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 16642-49-2 | [1][2] |

| Molecular Formula | C₇H₁₁Cl | [2] |

| Molecular Weight | 130.62 g/mol | [2] |

| Canonical SMILES | CC1=C(CCCC1)Cl | [1] |

| InChIKey | DZIYMXLYTUVIQE-UHFFFAOYSA-N | [1] |

Table 2: Computed Physical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 2.5 | [1] |

| Polar Surface Area (PSA) | 0 Ų | [2] |

| Complexity | 114 | [1] |

| Monoisotopic Mass | 130.0549280 Da | [1] |

Table 3: Experimental Physical Properties of Related Compounds

| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1-Methylcyclohexene | 110 - 111 | 0.811 | 1.450 |

| 1-Chloro-1-methylcyclohexane | 159.4 (at 760 mmHg) | 0.96 | 1.454 |

| (Chloromethyl)cyclohexane | 175 - 177 | 0.844 (at 25°C) | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several routes, primarily involving the transformation of a corresponding ketone or alkene. The protocols described below are representative methods based on literature precedents.

Synthesis from 2-Methylcyclohexanone

This method involves the reaction of 2-methylcyclohexanone with a chlorinating agent such as phosphorus pentachloride (PCl₅). The reaction typically yields a mixture of isomeric vinyl chlorides.

Experimental Protocol:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a trap, and an addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Reagents: 2-Methylcyclohexanone is dissolved in an anhydrous, non-polar solvent such as hexane.

-

Reaction: Phosphorus pentachloride (1.1 equivalents) is added portion-wise to the stirred solution.

-

Heating: The reaction mixture is gently heated to reflux for approximately 30-60 minutes to ensure complete reaction.

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess PCl₅. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of this compound and 2-chloro-1-methylcyclohexene, is purified by fractional distillation.

Caption: Synthesis of this compound from 2-Methylcyclohexanone.

Synthesis from trans-1,2-dichloro-1-methylcyclohexane

An alternative route involves the elimination of HCl from a vicinal dihalide precursor. This method can offer better regioselectivity depending on the reaction conditions.[2]

Experimental Protocol:

-

Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: trans-1,2-dichloro-1-methylcyclohexane is dissolved in a suitable solvent. A base (e.g., sodium amide in liquid ammonia with ferric nitrate as a catalyst) is prepared.[2]

-

Reaction: The solution of the dichloride is added to the basic solution and stirred at an appropriate temperature for several hours (e.g., 9.5 hours as per a related literature procedure).[2]

-

Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed and dried.

-

Purification: The solvent is evaporated, and the product is purified by distillation under reduced pressure.

Caption: Synthesis via Elimination from a Vicinal Dihalide.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the vinyl chloride functionality. While specific reaction data for this compound is scarce, its behavior can be predicted based on related structures.

Nucleophilic Substitution and Elimination

Vinyl halides are generally unreactive towards SN1 and SN2 reactions under standard conditions due to the high energy of the vinyl cation intermediate and the increased strength of the sp² C-Cl bond. However, they can undergo elimination reactions under strong basic conditions to form alkynes, or substitution-elimination pathways.

The saturated analog, 1-chloro-2-methylcyclohexane, readily undergoes E2 elimination. The stereochemistry of the starting material (cis or trans) dictates the major alkene product formed (1-methylcyclohexene or 3-methylcyclohexene, respectively), highlighting the requirement for an anti-periplanar arrangement of the departing proton and chloride.[3] While this compound cannot undergo the same E2 reaction, it is expected to be susceptible to elimination to form a cycloalkyne or allene under very strong basic conditions, or participate in metal-catalyzed cross-coupling reactions.

References

In-depth Technical Guide: NMR Spectral Data for 1-Chloro-2-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-2-methylcyclohexene. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of structurally analogous compounds, namely 1-chlorocyclohexene and 2-methylcyclohexene. This guide also outlines a comprehensive, standardized experimental protocol for the acquisition of NMR spectra for similar halogenated organic molecules, ensuring reproducibility and accuracy in experimental setups. The presented data and methodologies serve as a crucial reference for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known chemical shifts of 1-chlorocyclohexene and 2-methylcyclohexene, considering the additive effects of the chloro and methyl substituents on the cyclohexene ring.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The data is presented for a sample dissolved in deuterated chloroform (CDCl₃).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| CH₃ | 1.7 - 1.9 | s | 3H | - |

| H-3 | 2.1 - 2.3 | m | 2H | - |

| H-4 | 1.6 - 1.8 | m | 2H | - |

| H-5 | 1.6 - 1.8 | m | 2H | - |

| H-6 | 2.2 - 2.4 | m | 2H | - |

1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts (δ) are referenced to the solvent peak of deuterated chloroform (CDCl₃) at 77.16 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 128 - 132 |

| C-2 | 135 - 139 |

| C-3 | 28 - 32 |

| C-4 | 21 - 25 |

| C-5 | 24 - 28 |

| C-6 | 30 - 34 |

| CH₃ | 20 - 24 |

Experimental Protocols

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra, applicable to this compound and similar organic compounds.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Cap the vial and gently vortex or sonicate to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is at least 4 cm.

-

Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

2.2.1. ¹H NMR Acquisition

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectrometer Frequency: 400 MHz.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8-16.

-

Temperature: 298 K (25 °C).

2.2.2. ¹³C NMR Acquisition

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectrometer Frequency: 100 MHz.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra, followed by a Fourier transform.

-

Phasing: Manually phase correct the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction to the entire spectral window.

-

Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integration: Integrate all signals in the ¹H spectrum.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering of the carbon atoms corresponding to the predicted ¹³C NMR data.

Caption: Structure of this compound with carbon numbering.

An In-depth Technical Guide to the Stereoisomers of 1-Chloro-2-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1-chloro-2-methylcyclohexene, a chlorinated cyclic alkene with potential applications in organic synthesis and as a building block for novel chemical entities. Due to the presence of a chiral center, this compound exists as a pair of enantiomers. This document details the known synthesis of the racemic mixture, proposes methodologies for the synthesis and separation of its stereoisomers, and presents available physicochemical and spectroscopic data.

Introduction to Stereoisomerism in this compound

This compound possesses a single chiral center at the C2 position, where the methyl group is attached. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The double bond in the cyclohexene ring is trisubstituted, and due to the cyclic nature of the molecule, E/Z isomerism is not a factor. The primary stereochemical consideration is therefore the absolute configuration at the C2 carbon.

The differentiation and isolation of these enantiomers are crucial in fields such as drug development, where the physiological activity of a chiral molecule is often specific to one enantiomer.

Synthesis of Racemic this compound

The synthesis of racemic this compound has been reported in the scientific literature. Two primary methods have been described.

Method 1: Dehydrochlorination of a Dichloroalkane

One reported synthesis involves the dehydrochlorination of trans-1,2-dichloro-1-methylcyclohexane. This elimination reaction yields the desired alkene.

Method 2: Reaction of a Ketone with a Chlorinating Agent

Another established method is the reaction of 2-methylcyclohexanone with phosphorus pentachloride (PCl₅). This reaction can lead to a mixture of isomeric products, including this compound.

Proposed Methodologies for Stereoisomer Synthesis and Separation

Proposed Enantioselective Synthesis

An enantioselective synthesis could potentially be achieved through the asymmetric hydrochlorination of 1-methylcyclohexene using a chiral proton source or a chiral catalyst system.

Experimental Protocol: Proposed Asymmetric Hydrochlorination

Objective: To synthesize enantiomerically enriched this compound.

Materials:

-

1-Methylcyclohexene

-

A chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid derivative)

-

Anhydrous hydrogen chloride (gas or in a suitable solvent)

-

Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

-

Standard glassware for inert atmosphere reactions

-

Chromatography equipment for purification (silica gel) and chiral analysis (chiral HPLC or GC)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Brønsted acid catalyst in the anhydrous solvent.

-

Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C).

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a pre-cooled solution of HCl in the same solvent.

-

To this mixture, add a solution of 1-methylcyclohexene in the anhydrous solvent dropwise over a period of time.

-

Stir the reaction mixture at the low temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a cold, saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product using chiral HPLC or chiral GC analysis.

Proposed Chiral Resolution of Racemic this compound

The separation of the enantiomers from the racemic mixture can be approached through chiral chromatography.

Experimental Protocol: Proposed Chiral HPLC Resolution

Objective: To separate the (R)- and (S)-enantiomers of this compound.

Materials:

-

Racemic this compound

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

A chiral stationary phase (CSP) HPLC column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)

-

An HPLC system with a UV detector

Procedure:

-

Dissolve the racemic this compound in the mobile phase to prepare a sample solution of appropriate concentration.

-

Equilibrate the chiral HPLC column with the chosen mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate.

-

Inject the sample solution onto the column.

-

Monitor the elution of the enantiomers using the UV detector at a suitable wavelength.

-

Collect the separated enantiomer fractions as they elute from the column.

-

Analyze the collected fractions for enantiomeric purity.

-

The absolute configuration of the separated enantiomers would need to be determined by other methods, such as X-ray crystallography of a suitable derivative or by comparison to a stereochemically defined standard, if available.

Physicochemical and Spectroscopic Data

Quantitative data for the individual enantiomers of this compound, such as specific rotation, are not available in the literature. However, data for the racemic mixture and related compounds are presented below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Racemic) |

| CAS Number | 16642-49-2 |

| Molecular Formula | C₇H₁₁Cl |

| Molecular Weight | 130.61 g/mol |

| Boiling Point | Not reported |

| Density | Not reported |

| Optical Rotation | Not applicable (racemic) |

Spectroscopic Data:

Spectroscopic data is available for the racemic mixture of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound is available in public databases such as PubChem.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is also publicly available.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound are not readily found, the analysis of its saturated analog, 1-chloro-2-methylcyclohexane, provides insight into the expected signals. The proton and carbon NMR spectra would be the most definitive methods for structural confirmation.

Logical Frameworks and Workflows

The following diagrams illustrate the logical relationships in the stereochemistry and the proposed workflow for obtaining the pure enantiomers of this compound.

Conformational Analysis of 1-Chloro-2-methylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomerism of 1-chloro-2-methylcyclohexene. In the absence of extensive direct experimental data for this specific molecule, this paper synthesizes well-established principles of stereochemistry and conformational analysis of substituted cyclohexenes. The core of this analysis revolves around the interplay of steric and electronic factors, particularly allylic strain, in governing the equilibrium between the possible half-chair conformers. This guide outlines the key experimental and computational methodologies employed in the study of such conformational equilibria, offering a robust framework for researchers in medicinal chemistry and drug development where understanding molecular shape and flexibility is paramount.

Introduction: The Conformational Landscape of Substituted Cyclohexenes

The cyclohexene ring, a fundamental scaffold in numerous natural products and pharmaceutical agents, adopts a non-planar geometry to alleviate internal strain. Unlike the chair conformation of cyclohexane, the presence of the endocyclic double bond forces the cyclohexene ring into two primary low-energy conformations: the half-chair and the boat, with the half-chair being generally more stable. The interconversion between these conformers is a dynamic process, and the introduction of substituents on the ring can significantly influence the position of this equilibrium.

For this compound, the key determinants of conformational preference are the steric and electronic effects of the chloro and methyl substituents, which give rise to specific non-bonded interactions known as allylic strain.

The Half-Chair Conformation and Allylic Strain

The half-chair conformation of cyclohexene features four coplanar carbon atoms (including the two sp2-hybridized carbons of the double bond) and two carbons out of this plane, one above and one below. Substituents on the allylic carbons (C3 and C6) and the vinylic carbons (C1 and C2) can occupy pseudo-axial (ax') or pseudo-equatorial (eq') positions.

The conformational equilibrium of this compound is primarily dictated by two types of allylic strain:

-

A(1,2) Strain: This arises from the steric interaction between a substituent at the vinylic C1 position (in this case, the chloro group) and a substituent at the adjacent allylic C6 position.

-

A(1,3) Strain: This involves the steric repulsion between a substituent at the vinylic C2 position (the methyl group) and a substituent at the allylic C3 position.

The relative energies of the conformers of this compound will be determined by the minimization of these and other steric interactions.

Conformational Equilibrium of this compound

This compound can exist as two primary half-chair conformers that are in equilibrium. The position of this equilibrium is determined by the relative steric demands of the chloro and methyl groups and their interactions with the rest of the ring.

Due to the principles of allylic strain, the molecule will adopt a conformation that minimizes the steric repulsion between the substituents and the adjacent ring protons. Generally, larger groups prefer to occupy positions that reduce these unfavorable interactions. The A-values for substituents in a cyclohexane ring, which quantify the preference for an equatorial position, can provide a qualitative guide to the steric bulk of the substituents. For chlorine, the A-value is approximately 0.43 kcal/mol, while for a methyl group, it is significantly larger at about 1.75 kcal/mol.[1] This suggests that the methyl group is sterically more demanding than the chlorine atom.

Therefore, the conformational equilibrium is expected to favor the conformer that minimizes the more significant steric clashes involving the larger methyl group.

Data Presentation

| Substituent | A-Value (kcal/mol) in Cyclohexane | Bond Length (C-X, Å) | van der Waals Radius (Å) |

| Chlorine (Cl) | ~0.43 | ~1.77 | 1.75 |

| Methyl (CH₃) | ~1.75 | ~1.54 | 2.00 |

Note: A-values are a measure of the preference for a substituent to be in the equatorial position in a cyclohexane chair conformation and are used here to indicate relative steric size.

Experimental and Computational Protocols

The conformational analysis of molecules like this compound is typically approached through a combination of experimental and computational methods.

Experimental Protocols

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., deuterated chloroform, deuterated methylene chloride, or a mixture of freons).

-

Low-Temperature NMR: The ¹H and ¹³C NMR spectra are recorded over a range of low temperatures.

-

Coalescence Temperature Determination: As the temperature is lowered, the rate of interconversion between the half-chair conformers slows down. At a certain temperature, known as the coalescence temperature, the separate signals for the two conformers begin to resolve from the averaged signal observed at higher temperatures.

-

Data Analysis: By analyzing the line shapes of the NMR signals at different temperatures, the rate constants for the conformational interconversion can be determined. From these, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. The relative intensities of the signals for each conformer at very low temperatures can be used to determine the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers.

-

Karplus Equation Analysis: The vicinal proton-proton coupling constants (³JHH) are measured from the high-resolution ¹H NMR spectrum. The Karplus equation, which relates the magnitude of ³JHH to the dihedral angle between the protons, can be used to estimate the dihedral angles in the dominant conformer and thus deduce its geometry.

Computational Protocols

Quantum Mechanical Calculations:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers (half-chair and boat) of this compound.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) or larger.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2 or coupled-cluster methods).

-

Data Analysis: The calculated energies (including ZPVE and thermal corrections) are used to determine the relative stabilities of the conformers and the energy barriers for their interconversion. Calculated NMR chemical shifts and coupling constants can also be compared with experimental data to validate the computational model.

Conclusion

The conformational analysis of this compound is a nuanced problem governed by the principles of allylic strain within the flexible half-chair framework of the cyclohexene ring. While direct experimental data for this specific molecule is scarce, a thorough understanding of stereochemical principles allows for a reasoned prediction of its conformational preferences. The larger steric bulk of the methyl group compared to the chlorine atom suggests that the conformational equilibrium will favor the half-chair conformer that minimizes the steric interactions involving the methyl group. A combination of dynamic NMR spectroscopy and high-level computational chemistry would be the ideal approach to quantitatively determine the conformational energies and the barrier to ring inversion for this molecule. Such studies are crucial for a deeper understanding of the structure-activity relationships of molecules containing the substituted cyclohexene motif, which is of significant interest in the field of drug discovery and development.

References

Stability and Storage of 1-Chloro-2-methylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-chloro-2-methylcyclohexene, a key intermediate in various synthetic applications. Due to its reactive nature as a halogenated alkene, understanding its stability profile is critical for ensuring its quality, efficacy in downstream reactions, and safety in a laboratory setting. This document outlines the potential degradation pathways, recommended storage protocols, and detailed experimental methodologies for stability assessment.

Chemical Stability Profile

This compound, as a vinylic chloride, is susceptible to degradation through several pathways, primarily influenced by temperature, light, and the presence of moisture or oxygen. The key stability concerns are dehydrochlorination, hydrolysis, oxidation, and polymerization.

Dehydrochlorination: Elevated temperatures can induce the elimination of hydrogen chloride (HCl), leading to the formation of conjugated dienes such as 1-methyl-1,2-cyclohexadiene or other isomeric dienes. This process can be autocatalytic as the generated HCl can further promote degradation.

Hydrolysis: While vinylic chlorides are generally more resistant to hydrolysis than their alkyl chloride counterparts due to resonance stabilization of the C-Cl bond, prolonged exposure to water, especially at elevated temperatures or non-neutral pH, can lead to the formation of 2-methylcyclohexanone.[1][2][3][4]

Oxidation: In the presence of oxygen or other oxidizing agents, chlorinated alkenes can undergo oxidation, potentially leading to the formation of epoxides, ketones, or other oxygenated derivatives. This process can be accelerated by light and heat.

Polymerization: Like many unsaturated compounds, this compound may be susceptible to polymerization, especially under prolonged storage, exposure to light, or in the presence of catalytic impurities.[5]

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and potential polymerization. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation by excluding air and moisture. |

| Light | Amber or opaque containers | Protects from photodegradation. |

| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container material. |

| Additives | Consider addition of a stabilizer (e.g., a radical scavenger like BHT) for long-term storage, if compatible with intended use. | Inhibits free-radical mediated polymerization. |

Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes. Prevent exposure to incompatible materials such as strong oxidizing agents, strong bases, and certain metals that can catalyze decomposition.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of standardized tests can be performed. The following protocols are based on established guidelines from organizations such as the OECD and ASTM.[6][7][8][9][10][11][12][13][14]

Thermal Stability Testing (Adapted from OECD 113)

Objective: To determine the rate of thermal degradation and identify degradation products.

Methodology:

-

Sample Preparation: Place a known quantity of this compound into several sealed, airtight vials under an inert atmosphere.

-

Accelerated Aging: Store the vials at a series of elevated, constant temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven or incubation chamber.

-

Time Points: At specified time intervals (e.g., 1, 2, 4, 8, and 16 weeks), remove a vial from each temperature condition.

-

Analysis:

-

Allow the vial to cool to room temperature.

-

Analyze the purity of the sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify and quantify any degradation products.

-

-

Data Analysis: Plot the concentration of this compound against time for each temperature. Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constant (k) at each temperature. Use the Arrhenius equation to determine the activation energy (Ea) and predict the shelf life at recommended storage temperatures.[15]

Hydrolytic Stability Testing (Adapted from OECD 111)

Objective: To evaluate the stability of the compound in the presence of water at different pH values.

Methodology:

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Sample Preparation: Add a small, known amount of this compound to each buffer solution in sealed vials to create a dilute solution or a two-phase system if immiscible.

-

Incubation: Store the vials at a constant temperature (e.g., 25°C or 50°C) in the dark.

-

Time Points: At selected time points, sacrifice a set of vials for analysis.

-

Analysis: Extract the analyte from the aqueous buffer (if necessary) and analyze the concentration of the parent compound and any hydrolysis products (e.g., 2-methylcyclohexanone) by GC-MS or HPLC.

-

Data Analysis: Determine the rate of hydrolysis at each pH and temperature.

Photostability Testing (Adapted from ICH Q1B)

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology:

-

Sample Preparation: Place the compound in photochemically transparent containers (e.g., quartz). Prepare a control sample in an opaque container.

-

Light Exposure: Expose the samples to a controlled light source that mimics a combination of UV and visible light (e.g., a xenon lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

Analysis: At the end of the exposure period, analyze both the exposed and control samples for purity and degradation products using an appropriate analytical method like GC-MS or HPLC.

-

Data Analysis: Compare the degradation in the exposed sample to the control to determine the extent of photodegradation. If significant degradation occurs, the quantum yield can be determined with more specialized equipment.[16][17][18][19]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the stability studies described above.

Table 1: Thermal Stability Data

| Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Major Degradation Products |

| 40 | Data to be determined | Data to be determined | Data to be determined |

| 60 | Data to be determined | Data to be determined | Data to be determined |

| 80 | Data to be determined | Data to be determined | Data to be determined |

| Predicted at 4°C | Calculated from Arrhenius plot | Calculated from Arrhenius plot |

Table 2: Hydrolytic Stability Data (at 25°C)

| pH | Rate of Hydrolysis | Half-life (t½) | Major Hydrolysis Product |

| 4 | Data to be determined | Data to be determined | 2-Methylcyclohexanone (expected) |

| 7 | Data to be determined | Data to be determined | 2-Methylcyclohexanone (expected) |

| 9 | Data to be determined | Data to be determined | 2-Methylcyclohexanone (expected) |

Table 3: Photostability Data

| Condition | % Degradation | Major Photodegradation Products |

| Light Exposed | Data to be determined | Data to be determined |

| Dark Control | Data to be determined | Data to be determined |

Visualized Degradation Pathway

The following diagram illustrates a plausible thermal degradation pathway for this compound, leading to the formation of a conjugated diene through dehydrochlorination.

References

- 1. Give reason :-vinyl chloride is hydrolysed more slowly than ethyl chloride [doubtnut.com]

- 2. Statement I: Vinyl chloride can be easily hydrolysed. Statement II: Reson.. [askfilo.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]

- 9. oecd.org [oecd.org]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]

- 13. humiditycontrol.com [humiditycontrol.com]

- 14. store.astm.org [store.astm.org]

- 15. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantum yield - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 19. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Synthesis of 1-Chloro-2-methylcyclohexene: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 1-Chloro-2-methylcyclohexene, a valuable intermediate in organic synthesis. The document details established methodologies, presents available quantitative data, and includes visualizations of the synthetic pathways.

Core Synthetic Pathways

The synthesis of this compound can be primarily achieved through two main strategies: the dehydrochlorination of a dichlorinated precursor and the chlorination-elimination of a ketone.

Dehydrochlorination of trans-1,2-Dichloro-1-methylcyclohexane

A key method for the synthesis of this compound involves the elimination of hydrogen chloride from trans-1,2-dichloro-1-methylcyclohexane. This reaction directly yields the desired vinylic chloride.

Reaction Scheme:

Caption: Dehydrochlorination of trans-1,2-Dichloro-1-methylcyclohexane.

A reported synthesis using a solution of ammonia, sodium, and ferric nitrate provides this compound with a respectable yield.[1]

Synthesis from 2-Methylcyclohexanone

An alternative and common approach begins with the readily available 2-methylcyclohexanone. This multi-step synthesis involves the formation of an α-chloro ketone intermediate, followed by dehydrochlorination to introduce the double bond.

Workflow:

References

Spectroscopic Analysis of 1-Chloro-2-methylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 1-chloro-2-methylcyclohexene. It details the spectral data, outlines experimental protocols for obtaining such data, and offers an interpretation of the fragmentation patterns observed in mass spectrometry. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The spectral data for this compound provides a unique fingerprint for its identification. The following tables summarize the key quantitative data obtained from mass spectrometry and infrared spectroscopy.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The major peaks are presented in Table 1.

Table 1: Mass Spectrometry Peak Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 95 | 100 | [C7H11]+ |

| 67 | Moderate | [C5H7]+ |

| 39 | Moderate | [C3H3]+ |

Data sourced from PubChem CID 565361.[1] Relative intensities are approximate and the most abundant peak is set to 100%.

Infrared Spectroscopy Data

The infrared spectrum of this compound reveals the presence of specific functional groups and the overall molecular structure through the absorption of infrared radiation at characteristic wavenumbers.

Table 2: Infrared Spectroscopy Peak Data for this compound (Vapor Phase)

| Wavenumber (cm-1) | Functional Group Assignment |

| ~2950 | C-H stretch (sp3) |

| ~1650 | C=C stretch (alkene) |

| ~750 | C-Cl stretch |

Note: The exact peak positions may vary slightly depending on the experimental conditions. This data is based on typical values for similar compounds.

Experimental Protocols

The following are detailed methodologies for acquiring the IR and mass spectra of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of volatile chlorinated hydrocarbons like this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Capillary column suitable for volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Mode: Splitless or split, depending on sample concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 35-350 amu.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a 1 µL aliquot of the sample into the GC-MS system.

Vapor Phase Fourier Transform Infrared (FT-IR) Spectroscopy Protocol

This protocol is suitable for obtaining the gas-phase infrared spectrum of a volatile compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer.

-

Gas cell with a path length of 10 cm, equipped with KBr or NaCl windows.

-

Vacuum line and sample introduction system.

Procedure:

-

Background Spectrum: Evacuate the gas cell to a high vacuum and collect a background spectrum.

-

Sample Introduction: Introduce a small amount of liquid this compound into a heated sample port connected to the evacuated gas cell. The sample will vaporize and fill the cell.

-

Sample Spectrum: Acquire the infrared spectrum of the vaporized sample.

-

Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Spectroscopic Interpretation and Visualization

Mass Spectrum Fragmentation Analysis

The fragmentation of this compound in the mass spectrometer provides valuable structural clues. The molecular ion peak (M+) is expected at m/z 130/132 due to the isotopic abundance of chlorine (35Cl and 37Cl). The observed base peak at m/z 95 corresponds to the loss of a chlorine radical ([M-Cl]+), forming a stable cyclohexenyl cation. Further fragmentation can lead to the observed ions at m/z 67 and 39 through rearrangements and loss of small neutral molecules.

Caption: Proposed fragmentation pathway of this compound in mass spectrometry.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of this compound involves a systematic approach from sample preparation to data interpretation and final characterization.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1-Chloro-2-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylcyclohexene is a halogenated cyclic alkene. Its chemical structure, featuring a chlorine atom and a methyl group attached to a cyclohexene ring, suggests a molecule with potential applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Understanding the thermodynamic properties of this compound is crucial for predicting its stability, reactivity, and behavior in chemical processes, thereby aiding in reaction design, process optimization, and safety assessments.

This technical guide offers a comprehensive overview of the estimated thermodynamic properties of this compound, details generalized experimental protocols for their determination, and visualizes potential reaction pathways.

Estimated Thermodynamic Properties

Due to the absence of direct experimental data, the thermodynamic properties of this compound have been estimated using Benson's group additivity method. This method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent groups.

Table 1: Estimated Thermodynamic Properties of this compound (Gas Phase, 298.15 K)

| Property | Symbol | Estimated Value | Unit |

| Standard Enthalpy of Formation | ΔHf° | -88.9 | kJ/mol |

| Standard Entropy | S° | 365.4 | J/(mol·K) |

| Heat Capacity (Constant Pressure) | Cp | 160.2 | J/(mol·K) |

Note on Estimation: The values presented in Table 1 are estimations and should be used with an understanding of the inherent limitations of the group additivity method. The accuracy of this method is generally within ±2-3 kcal/mol (±8-12 kJ/mol) for enthalpy of formation.[1]

Methodology for Estimation: Benson Group Additivity

The estimation of the thermodynamic properties of this compound was performed by decomposing the molecule into its constituent groups and summing their respective contributions.

Molecular Structure Decomposition:

The molecule this compound is composed of the following Benson groups:

-

Cd-(Cl)(C): A vinylic carbon bonded to a chlorine atom and another carbon atom.

-

Cd-(C)2: A vinylic carbon bonded to two other carbon atoms.

-

C-(Cd)(C)(H)2: A saturated carbon atom bonded to a vinylic carbon, another saturated carbon, and two hydrogen atoms.

-

C-(C)2(H)2 (3 units): Three saturated carbon atoms each bonded to two other carbon atoms and two hydrogen atoms.

-

C-(C)(H)3: A methyl group.

-

Cyclohexene ring strain correction: A correction term applied due to the cyclic nature of the molecule.

Table 2: Benson Group Additivity Values Used for Estimation

| Group | ΔHf° (kJ/mol) | S° (J/(mol·K)) | Cp (J/(mol·K)) |

| Cd-(Cl)(C) | -35.6 (estimated) | 105.0 (estimated) | 30.0 (estimated) |

| Cd-(C)2 | 42.6 | -29.7 | 20.9 |

| C-(Cd)(C)(H)2 | -20.1 | 37.7 | 23.0 |

| C-(C)2(H)2 | -20.7 | 38.1 | 23.4 |

| C-(C)(H)3 | -42.7 | 127.2 | 25.5 |

| Cyclohexene Ring Strain | 4.8 | 2.5 | 0.0 |

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for this compound is lacking, the following are detailed, generalized methodologies for determining the key thermodynamic properties of liquid organic compounds.

4.1. Determination of Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is typically determined indirectly through the measurement of the enthalpy of combustion using bomb calorimetry .

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

Apparatus: A high-pressure stainless steel bomb, a calorimeter jacket with a water bath and stirrer, a high-precision thermometer, and an ignition system.

-

Procedure:

-

A weighed sample of this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is placed in the calorimeter, which is filled with a known amount of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO2, H2O, and HCl).

-

4.2. Determination of Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance as a function of temperature.

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Apparatus: A differential scanning calorimeter with a furnace, sample and reference pans, and a temperature programmer.

-

Procedure:

-

A known mass of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate.

-

The instrument records the differential heat flow between the sample and the reference.

-

The heat capacity of the sample is determined by comparing its heat flow signal to that of a standard material with a known heat capacity (e.g., sapphire) under the same conditions.

-

4.3. Determination of Entropy (S°)

The standard entropy of a substance at a given temperature is determined from heat capacity measurements down to near absolute zero, in conjunction with the third law of thermodynamics.

-

Principle: The entropy is calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature (e.g., 298.15 K). This requires measuring the heat capacity over a wide temperature range and accounting for the entropies of any phase transitions.

-

Procedure:

-

The heat capacity of the solid phase is measured from a very low temperature (e.g., 10 K) up to its melting point using an adiabatic calorimeter .

-

The enthalpy of fusion (ΔHfus) and the melting temperature (Tm) are measured using DSC. The entropy of fusion is calculated as ΔSfus = ΔHfus / Tm.

-

The heat capacity of the liquid phase is measured from the melting point up to the desired temperature using DSC.

-

The entropy at the lowest measurement temperature is determined by extrapolating the heat capacity data to 0 K using the Debye T3 law.

-

The total standard entropy is the sum of the entropy from 0 K to the melting point, the entropy of fusion, and the entropy from the melting point to 298.15 K.

-

Potential Reaction Pathways

Based on the chemical structure of this compound, several reaction pathways can be proposed. These are valuable for understanding its potential synthetic utility.

5.1. Synthesis of this compound

A plausible synthesis route starts from 2-methylcyclohexanol.

Caption: Synthesis of this compound.

5.2. Dehydrochlorination Reaction

Treatment with a strong base can lead to the formation of a diene through an elimination reaction.

Caption: Dehydrochlorination of this compound.

5.3. Electrophilic Addition

The double bond in this compound can undergo electrophilic addition. The regioselectivity will be influenced by the electronic effects of the chlorine and methyl groups.

Caption: Electrophilic addition to this compound.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of this compound based on theoretical estimations. While direct experimental data is currently unavailable, the presented methodologies offer a robust framework for its future experimental determination. The outlined potential reaction pathways highlight the synthetic versatility of this molecule. For researchers and professionals in drug development and chemical synthesis, this information serves as a valuable starting point for incorporating this compound into their research and development endeavors. It is strongly recommended that the estimated thermodynamic values be confirmed by experimental measurement for any critical applications.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 1-Chloro-2-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 1-Chloro-2-methylcyclohexene. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established chemical principles, data from analogous compounds, and theoretical considerations to present a detailed analysis. It includes postulated synthesis routes with generalized experimental protocols, predicted spectroscopic data with interpretations, and a theoretical examination of its molecular geometry and bonding. This document aims to serve as a foundational resource for professionals engaged in research and development involving halogenated cyclic alkenes.

Molecular Structure and Bonding

This compound (C₇H₁₁Cl) is a substituted cyclohexene with a chlorine atom and a methyl group attached to the double bond carbons. The endocyclic double bond imposes a degree of rigidity on the six-membered ring, influencing its conformational preferences.

Molecular Geometry

The core structure is a cyclohexene ring, which adopts a half-chair conformation to relieve ring strain. The C1 and C2 carbons, involved in the double bond, and their immediate neighbors (C3 and C6) are approximately coplanar. The C4 and C5 carbons are puckered out of this plane. The presence of the chlorine atom at C1 and the methyl group at C2 introduces steric and electronic effects that influence the precise bond lengths and angles.

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value Range | Notes |

| Bond Lengths (Å) | ||

| C1=C2 | 1.34 - 1.36 | Typical for a substituted alkene. |

| C1-Cl | 1.72 - 1.75 | Influenced by the sp² hybridization of C1. |

| C2-C(methyl) | 1.50 - 1.53 | Standard sp²-sp³ carbon-carbon single bond. |

| C-C (in ring) | 1.50 - 1.54 | Varies slightly depending on the position relative to the double bond. |

| C-H (vinylic) | ~1.08 | |

| C-H (allylic) | ~1.09 | |

| C-H (aliphatic) | ~1.10 | |

| **Bond Angles (°) ** | ||

| Cl-C1=C2 | 120 - 123 | Steric repulsion from the methyl group may cause slight deviation from ideal 120°. |

| C(methyl)-C2=C1 | 120 - 124 | Steric interactions can influence this angle. |

| C6-C1=C2 | 118 - 122 | |

| C1=C2-C3 | 118 - 122 | |

| C-C-C (in ring) | 109 - 114 | Dependent on the specific carbons within the puckered ring. |

Bonding and Electronic Effects

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The double bond between C1 and C2 consists of one σ and one π bond. The chlorine atom, being highly electronegative, exerts a significant inductive effect (-I), withdrawing electron density from the double bond. The methyl group, on the other hand, is weakly electron-donating through hyperconjugation. These electronic effects can influence the reactivity of the double bond towards electrophilic addition and other reactions.

Synthesis and Experimental Protocols

While a definitive, optimized synthesis protocol for this compound is not widely published, two primary routes can be postulated based on established organic chemistry reactions: dehydrochlorination of a dichlorinated precursor and allylic chlorination of a methylated cyclohexene.

Synthesis via Dehydrochlorination

A potential synthesis involves the dehydrochlorination of 1,2-dichloro-2-methylcyclohexane. This reaction typically proceeds via an E2 mechanism, requiring a strong base. The stereochemistry of the starting material can influence the regioselectivity of the elimination.

Experimental Protocol: Dehydrochlorination of 1,2-dichloro-2-methylcyclohexane (Generalized)

-

Reaction Setup: A solution of 1,2-dichloro-2-methylcyclohexane in a suitable solvent (e.g., ethanol or tert-butanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: A strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 to 1.5 equivalents), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Synthesis via Allylic Chlorination

Another feasible route is the allylic chlorination of 1-methylcyclohexene using a reagent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator.

Experimental Protocol: Allylic Chlorination of 1-methylcyclohexene (Generalized)

-

Reaction Setup: 1-methylcyclohexene and N-chlorosuccinimide (1.05 equivalents) are dissolved in a non-polar solvent (e.g., carbon tetrachloride) in a flask equipped with a reflux condenser.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (a catalytic amount), is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a UV lamp or a high-intensity incandescent light to initiate the radical chain reaction. The reaction is monitored by GC for the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate to remove any remaining chlorine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

Purification: The solvent is removed by distillation, and the resulting crude product is purified by fractional distillation under reduced pressure to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Methyl Protons (-CH₃) | 1.8 - 2.0 | Singlet (s) | Attached to the sp² carbon of the double bond. |

| Allylic Protons (-CH₂-) | 2.1 - 2.4 | Multiplet (m) | Deshielded by the adjacent double bond. |

| Other Ring Protons (-CH₂-) | 1.5 - 1.9 | Multiplet (m) | Overlapping signals from the remaining methylene groups in the ring. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (C-Cl) | 130 - 135 | sp² carbon attached to chlorine. |

| C2 (C-CH₃) | 125 - 130 | sp² carbon attached to the methyl group. |

| C(methyl) | 20 - 25 | sp³ carbon of the methyl group. |

| Allylic Carbons | 25 - 35 | sp³ carbons adjacent to the double bond. |

| Other Ring Carbons | 20 - 30 | Remaining sp³ carbons in the ring. |

Experimental Protocol: NMR Spectroscopy (Generalized)

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both proton and carbon spectra, with proton-decoupling for the ¹³C spectrum.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bond, C-Cl bond, and various C-H bonds.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| C-H (sp²-H) | 3020 - 3080 | Medium | Stretch |

| C-H (sp³-H) | 2850 - 2960 | Strong | Stretch |

| C=C | 1640 - 1680 | Medium to Weak | Stretch |

| C-Cl | 600 - 800 | Strong | Stretch |

Experimental Protocol: IR Spectroscopy (Generalized)

-

Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is first collected and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 130/132 | [C₇H₁₁Cl]⁺ | Molecular ion peak (M⁺). The M+2 peak at m/z 132 will have approximately one-third the intensity of the M⁺ peak at m/z 130, characteristic of a single chlorine atom. |

| 95 | [C₇H₁₁]⁺ | Loss of a chlorine radical from the molecular ion. |

| 94 | [C₇H₁₀]⁺ | Loss of HCl from the molecular ion. |

Experimental Protocol: Mass Spectrometry (Generalized)

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: The sample is ionized using a suitable technique, typically electron ionization (EI) for this type of molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Analysis: The abundance of each ion is measured, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Workflow and Relationships

The synthesis and characterization of this compound follow a logical workflow, starting from readily available precursors and proceeding through synthesis, purification, and structural elucidation using various spectroscopic methods.

Methodological & Application

Application Notes and Protocols: 1-Chloro-2-methylcyclohexene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylcyclohexene is a halogenated cyclic alkene that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive vinyl chloride moiety and a chiral center, makes it a valuable precursor for the construction of complex molecular architectures. This document provides an overview of its synthesis and potential applications, drawing parallels with the more extensively studied 1-methylcyclohexene. While specific experimental data for this compound is limited in publicly available literature, its reactivity can be inferred from related compounds, offering pathways for its use in drug discovery and development.

Synthesis of this compound

Two primary synthetic routes to this compound have been reported, offering moderate to good yields.

Data Presentation: Synthesis of this compound

| Starting Material | Reagents | Reaction Time | Yield (%) | Reference |

| trans-1,2-dichloro-1-methylcyclohexane | Ammonia, Sodium, Ferric Nitrate | 9.5 h | 58.0 | [1] |

| 2-Methylcyclohexanone | Not specified | Not specified | 52.0 | [1] |

Experimental Protocol: Dehydrochlorination of trans-1,2-dichloro-1-methylcyclohexane[1]

Note: The following protocol is a generalized procedure based on the reported reaction. Specific concentrations and purification methods may require optimization.

Materials:

-

trans-1,2-dichloro-1-methylcyclohexane

-

Liquid ammonia

-

Sodium metal

-

Ferric nitrate (catalyst)

-

Inert solvent (e.g., diethyl ether or THF)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and an inlet for ammonia gas, under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense the required volume of ammonia.

-

Add a catalytic amount of ferric nitrate to the liquid ammonia.

-

Slowly add small pieces of sodium metal until a persistent blue color is observed, indicating the formation of the sodium amide base.

-

Dissolve trans-1,2-dichloro-1-methylcyclohexane in a minimal amount of dry inert solvent.

-

Add the solution of the starting material dropwise to the stirring sodium amide solution.

-

Allow the reaction to stir for 9.5 hours at -78 °C.

-

Quench the reaction by the slow addition of ammonium chloride.

-

Allow the ammonia to evaporate.

-

Add water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Potential Synthetic Applications

While specific protocols for reactions starting from this compound are not widely available, its structure suggests several potential applications in organic synthesis.

Precursor to Grignard Reagents

Vinyl chlorides can be converted to Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation.[2]

Proposed Reaction Workflow

Caption: Proposed synthesis of a tertiary alcohol from this compound via a Grignard reagent.

Experimental Protocol: Formation of 2-Methylcyclohexenylmagnesium chloride (Hypothetical)

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

Procedure:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve this compound in anhydrous THF in the dropping funnel.

-

Add a small portion of the vinyl chloride solution to the magnesium suspension and gently warm the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

The resulting solution of 2-Methylcyclohexenylmagnesium chloride can be used directly in subsequent reactions.

Cross-Coupling Reactions

Vinyl halides are excellent substrates for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the synthesis of complex molecules, including pharmaceuticals.

Logical Relationship for Cross-Coupling

Caption: General scheme for palladium-catalyzed cross-coupling reactions of this compound.

Parallels with 1-Methylcyclohexene Reactivity

The chemistry of the more readily available 1-methylcyclohexene provides valuable insights into the potential transformations of this compound. Key reactions of 1-methylcyclohexene that could be adapted include epoxidation and hydroboration-oxidation.

Epoxidation to form 1-Methylcyclohexene Oxide

Epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles. The epoxidation of 1-methylcyclohexene is a high-yielding reaction.[3]

Data Presentation: Epoxidation of 1-Methylcyclohexene

| Reagent | Product | Typical Yield (%) | Reference |

| m-CPBA | 1-Methylcyclohexene oxide | High | [3] |

| Peroxyacetic acid | 1-Methylcyclohexene oxide | High | [3] |

Experimental Workflow: Epoxidation

Caption: Workflow for the epoxidation of 1-methylcyclohexene.

Hydroboration-Oxidation to form trans-2-Methylcyclohexanol

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.[4][5]

Data Presentation: Hydroboration-Oxidation of 1-Methylcyclohexene

| Reagents | Product | Typical Yield (%) | Reference |

| 1. BH₃•THF or 9-BBN2. H₂O₂, NaOH | trans-2-Methylcyclohexanol | 90-98 | [3] |

Experimental Protocol: Synthesis of trans-2-Methylcyclohexanol via Hydroboration-Oxidation[3]

Materials:

-

1-Methylcyclohexene

-

9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 1-methylcyclohexene (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 9-BBN solution (1.1 eq) dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ is exothermic.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. The presented synthetic methods provide a starting point for accessing this compound. While direct applications are not extensively documented, its structural features suggest utility in forming organometallic reagents and participating in cross-coupling reactions. The well-established chemistry of the related 1-methylcyclohexene offers a roadmap for developing new synthetic transformations and accessing a wider range of functionalized cyclohexene derivatives. Further research into the reactivity of this compound is warranted to fully unlock its potential for the synthesis of novel compounds for the pharmaceutical and materials science industries.

References

Application Note: A Robust Protocol for Suzuki-Miyaura Coupling of 1-Chloro-2-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed experimental protocol for the Suzuki coupling of 1-chloro-2-methylcyclohexene, a sterically hindered and electronically deactivated vinyl chloride, with various arylboronic acids. Due to the inherent low reactivity of vinyl chlorides, stemming from the strong C-Cl bond, specialized conditions are necessary to achieve high yields.[3][4] This protocol leverages the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald, which have demonstrated remarkable efficacy in facilitating the coupling of challenging substrates like aryl and vinyl chlorides.[5][6][7]

Core Challenges

The primary obstacle in the Suzuki coupling of substrates like this compound is the strength of the carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle kinetically challenging.[3] To overcome this, the selection of an appropriate palladium catalyst and, critically, a highly active phosphine ligand is paramount. Bulky and electron-rich ligands are essential to promote the formation of the active Pd(0) species and facilitate its insertion into the C-Cl bond.[3][5] Furthermore, the choice of base and solvent system plays a crucial role in the efficiency of the transmetalation step and the overall success of the reaction.[3]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other bulky, electron-rich phosphine ligand (e.g., XPhos)[6][7]

-

Potassium phosphate tribasic (K₃PO₄) or another suitable strong base

-

Anhydrous toluene or 1,4-dioxane

-

Degassed water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

-

Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

-

Magnetic stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).[3]

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

-

Solvent and Reagent Addition:

-

Add anhydrous, degassed toluene (or 1,4-dioxane) to the flask via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the vinyl chloride).

-

In a separate vial, weigh the palladium(II) acetate (2-5 mol%) and the SPhos ligand (4-10 mol%) and add them to the reaction flask under a positive flow of inert gas.[3]

-

-

Reaction:

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 12 to 24 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[3]

-

Data Presentation